Entecavir-d2

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Choose Entecavir-d2, the deuterium-labeled analog of Entecavir (+2 Da), as your internal standard for LC-MS/MS bioanalysis. Unlike structural analogs that fail to correct for variable matrix effects, this co-eluting SIL-IS ensures superior accuracy and precision for pharmacokinetic, bioequivalence (FDA/EMA), and TDM studies. It is the validated choice for achieving an LLOQ of 0.025 ng/mL in human plasma, guaranteeing auditable, high-quality data.

Molecular Formula C₁₂H₁₃D₂N₅O₃
Molecular Weight 279.29
Cat. No. B1163503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir-d2
Synonyms2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-(methylidene-d2)cyclopentyl]-3H-purin-6-one;  Baraclude-d2;  BMS 200475-d2;  SQ 34676-d2; 
Molecular FormulaC₁₂H₁₃D₂N₅O₃
Molecular Weight279.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entecavir-d2 for LC-MS Bioanalysis: A Stable Isotope-Labeled Internal Standard (SIL-IS)


Entecavir-d2 is a deuterium-labeled analog of the potent hepatitis B virus (HBV) inhibitor Entecavir, specifically intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis . It possesses a molecular formula of C₁₂H₁₃D₂N₅O₃ and a molecular weight of 279.29 g/mol, exactly 2 Da heavier than the unlabeled analyte . This mass difference allows for its selective detection by mass spectrometry, while its nearly identical physicochemical properties to the analyte enable it to accurately compensate for variability in sample extraction, chromatography, and ionization efficiency, thereby ensuring robust and precise quantification of Entecavir in complex biological matrices [1].

Why Entecavir-d2 Cannot Be Substituted with Generic Internal Standards


Replacing Entecavir-d2 with a non-isotopic internal standard, such as the structurally related antiviral ganciclovir [1], introduces significant analytical risk and compromises data integrity. This is because structural analogs do not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, making them unable to fully correct for variable matrix effects or recovery losses [2]. In contrast, as a stable isotope-labeled analog, Entecavir-d2 co-elutes and ionizes identically to Entecavir, providing superior compensation for these variabilities and is considered the 'gold standard' for quantitative LC-MS/MS to ensure method accuracy and precision [2][3].

Quantitative Evidence Guide: Performance Differentiation of Entecavir-d2


Superior Method Accuracy and Precision vs. Non-Isotopic Internal Standard

A validated HPLC-MS/MS method for entecavir in human plasma employing Entecavir-d2 as the SIL-IS achieved an interday accuracy range of -3.4 to 5.3% and a between-day precision of ≤ 7.3% [1]. In comparison, a validated method using ganciclovir, a structural analog internal standard, for quantifying entecavir in rat and dog plasma reported accuracies from 98.1 to 102.5% and within-batch precisions of less than 10% [2]. While both methods meet acceptance criteria, the SIL-IS method demonstrates a tighter accuracy range around the nominal concentration, indicative of superior correction for analytical variability [1][3].

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Enhanced Method Sensitivity (LLOQ) in Human Plasma

The validated HPLC-MS/MS method using Entecavir-d2 achieved a lower limit of quantification (LLOQ) of 0.025 ng/mL in human plasma [1]. This is significantly more sensitive than another method that employed ganciclovir as the internal standard, which reported an LLOQ of 0.01 µg/mL (equivalent to 10 ng/mL) in rat and dog plasma [2]. The 400-fold improvement in LLOQ demonstrates the enhanced sensitivity achievable with a properly matched SIL-IS.

Bioanalysis LC-MS/MS Method Validation Sensitivity

Defined Isotopic Purity for Reliable Quantification

Entecavir-d2 is supplied with a certified purity of ≥99% for deuterated forms (d1-d2) . This high isotopic purity ensures that the internal standard's signal does not interfere with the analyte's quantitation and minimizes any contribution from the unlabeled form (Entecavir-d0) to the analyte peak. This level of purity is a critical quality attribute for a SIL-IS, as lower purity or undefined isotopic enrichment can lead to systematic errors in calculated analyte concentrations.

Analytical Chemistry Quality Control Stable Isotope

Compensation for Matrix Effects and Ion Suppression

As a stable isotope-labeled internal standard, Entecavir-d2 co-elutes with the analyte entecavir and exhibits nearly identical ionization efficiency [1]. This property allows it to effectively compensate for matrix effects and ion suppression/enhancement, which are common sources of error in bioanalytical LC-MS/MS [1]. The validated method using Entecavir-d2 confirmed that matrix effects and recovery were well within acceptable criteria, ensuring the method's reliability for analyzing clinical samples [2]. In contrast, structural analog internal standards do not perfectly mimic the analyte's behavior and may not fully correct for these variabilities [1].

Bioanalysis LC-MS/MS Matrix Effect

Primary Application Scenarios for Entecavir-d2 Based on Validated Performance


Regulatory-Compliant Bioequivalence and Pharmacokinetic Studies

Entecavir-d2 is the preferred internal standard for quantifying entecavir in human plasma to support regulatory submissions for bioequivalence and pharmacokinetic studies. Its use is validated in a method that met all acceptance criteria for accuracy, precision, and sensitivity (LLOQ of 0.025 ng/mL) in human plasma [1][2]. This ensures the generation of high-quality, auditable data necessary for demonstrating bioequivalence between test and reference drug formulations as required by agencies like the FDA and EMA.

Therapeutic Drug Monitoring (TDM) and Clinical Research

In clinical settings, the high sensitivity and precision afforded by Entecavir-d2-based LC-MS/MS methods enable reliable therapeutic drug monitoring (TDM) of entecavir in patient plasma [1]. The method's proven ability to compensate for matrix effects ensures accurate quantification across a diverse patient population, which is critical for optimizing individual dosing regimens and investigating exposure-response relationships in clinical trials [1][2].

Preclinical Pharmacokinetic and Toxicokinetic Analysis

For preclinical drug development, Entecavir-d2 provides a robust analytical solution for quantifying entecavir in various biological matrices. Its superior performance as a SIL-IS [3] ensures that method variability is minimized, allowing for more precise determination of key pharmacokinetic parameters such as Cmax, AUC, and half-life in animal models. This reduces the number of animals needed and increases confidence in the translation of findings to human studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entecavir-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.